Ethyl (2-acetyl-5-bromophenoxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-acetyl-5-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-6-9(13)4-5-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUVXOSOXJYRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of Ethyl 2 Acetyl 5 Bromophenoxy Acetate
Reactivity of the Bromo-substituted Phenoxy Moiety
The aromatic ring of Ethyl (2-acetyl-5-bromophenoxy)acetate is substituted with three distinct groups: a bromine atom, an acetyl group, and an ether linkage. The interplay of the electronic effects of these substituents dictates the reactivity of the aromatic core, particularly in substitution and coupling reactions.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. masterorganicchemistry.com In the case of this compound, the substituents are:
-OCH₂COOEt group (at C1): The ether oxygen has lone pairs that it can donate to the ring through resonance, making it an activating group and an ortho, para-director.
-COCH₃ group (at C2): The acetyl group is an electron-withdrawing group due to the electronegativity of the carbonyl oxygen, making it a deactivating group and a meta-director. youtube.com
-Br group (at C5): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair through resonance.
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com
For this compound, the bromine atom at C5 is the leaving group. The electron-withdrawing acetyl group is located ortho to the bromine atom (in the C4 position relative to the acetyl group, but adjacent through the ring system). This arrangement is favorable for an addition-elimination NAS mechanism. youtube.com Strong nucleophiles, such as alkoxides or amines, could potentially displace the bromide ion, although the reaction may require forcing conditions due to the presence of only one strongly activating group. The reaction proceeds via an initial attack of the nucleophile on the carbon bearing the bromine, followed by the elimination of the bromide ion to restore aromaticity. masterorganicchemistry.com
The carbon-bromine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex in the presence of a base. jeolusa.commdpi.com this compound can be readily coupled with various aryl or vinyl boronic acids to yield biaryl or aryl-alkene structures, respectively. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.netnih.gov
Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, catalyzed by a palladium species. organic-chemistry.orgnih.gov This reaction would allow for the vinylation of the C5 position of this compound. The reaction typically employs a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand, resulting in the formation of a substituted stilbene-like derivative with predominantly E-stereoselectivity. organic-chemistry.orgtcichemicals.com Research on the similar compound 2-acetyl-5-bromobenzofuran has shown successful Heck cross-coupling with olefins like styrene (B11656) under various conditions. arkat-usa.orgresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orglibretexts.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkynes. libretexts.org Notably, alkyl 2-(2-bromophenoxy)acetates can undergo a domino intermolecular Sonogashira coupling with terminal acetylenes, followed by an intramolecular cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org This specific application highlights a powerful synthetic route originating from the bromo-substituted moiety of the title compound.
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine ligand, Base | Substituted alkene |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne or Benzo[b]furan |
Reactivity of the Acetyl Functional Group
The acetyl group (-COCH₃) contains a reactive carbonyl center that is susceptible to nucleophilic attack and an α-carbon with acidic protons, enabling condensation reactions.
Condensation reactions involving the acetyl group provide a pathway to extend the carbon skeleton and introduce new functional groups, particularly carbon-carbon double bonds.
Knoevenagel Condensation: This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base. wikipedia.orgthermofisher.com The acetyl group of this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as piperidine (B6355638) or an amine. researchgate.net The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org
Aldol (B89426) Condensation: The acetyl group, being a ketone, can participate in Aldol-type reactions. The acidic α-protons can be removed by a base to form an enolate, which can then act as a nucleophile, attacking another carbonyl compound (a crossed-Aldol reaction) or another molecule of the starting material (self-condensation). The initial adduct is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions to form an α,β-unsaturated ketone (an enone).
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgconicet.gov.ar The acetyl group can be converted to an alkene by reaction with a phosphonate (B1237965) carbanion. alfa-chemistry.com For example, reaction with triethyl phosphonoacetate in the presence of a base like sodium hydride would generate an α,β-unsaturated ester. A key advantage of the HWE reaction is that it typically yields the thermodynamically more stable E-alkene with high selectivity, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. alfa-chemistry.comorganic-chemistry.org
Table 2: Condensation Reactions of the Acetyl Group
| Reaction Name | Reagent | Typical Base | Product Type |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Piperidine, Et₂NH | α,β-Unsaturated dinitrile |
| Aldol Condensation | Aldehyde or Ketone | NaOH, LDA | β-Hydroxy ketone or Enone |
| Horner-Wadsworth-Emmons | Stabilized Phosphonate (e.g., (EtO)₂P(O)CH₂COOEt) | NaH, NaOMe | α,β-Unsaturated ester |
The carbonyl of the acetyl group can be reduced to either a secondary alcohol or fully deoxygenated to an alkyl group, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: The acetyl group is readily reduced to a secondary alcohol (1-hydroxyethyl group) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard choice for this transformation, as it is selective for ketones and aldehydes and will not typically reduce the ester functionality present in the molecule. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction but would simultaneously reduce the ethyl ester to a primary alcohol.
Reduction to Alkyl Derivatives: Complete reduction of the carbonyl group to a methylene group (-CH₂-) to form an ethyl side chain can be achieved through several methods.
Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. These harsh basic conditions could potentially hydrolyze the ester group.
Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. These strongly acidic conditions would hydrolyze the ester group to a carboxylic acid. Therefore, for a substrate like this compound, a chemoselective method or protection of the ester group would be necessary before carrying out these classical reductions.
Table 3: Reduction Reactions of the Acetyl Group
| Transformation | Reagent | Conditions | Product Functional Group |
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Methanol, Room Temp. | Secondary Alcohol |
| Reduction to Alkyl | Hydrazine (NH₂NH₂), KOH | High Temp. (Wolff-Kishner) | Ethyl Group |
| Reduction to Alkyl | Amalgamated Zinc (Zn(Hg)), HCl | Reflux (Clemmensen) | Ethyl Group |
Oxidation Reactions
The oxidation of this compound can theoretically occur at the acetyl group or the ethyl group of the ester. The acetyl group's methyl is adjacent to a carbonyl, making it susceptible to certain oxidation reactions, such as haloform reactions if treated with a halogen in the presence of a base. However, catalytic oxidation primarily targets the more electron-rich or accessible sites. Research on the oxidation of similar compounds, like ethyl acetate (B1210297), indicates that reactions often proceed via radical pathways, leading to products like acetic acid and other degradation products. researchgate.net For this compound, selective oxidation can be challenging due to the multiple reactive sites.
| Reaction Type | Reagent/Conditions | Expected Major Product | Notes |
| Haloform Reaction | I₂, NaOH(aq) | (5-Bromo-2-(ethoxycarbonylmethoxy)benzoic acid) | This reaction would convert the acetyl methyl group into iodoform (B1672029) (CHI₃) and the remaining fragment into a carboxylate. |
| Permanganate Oxidation | KMnO₄, heat | Cleavage of the acetyl group and potential side chain oxidation | Strong oxidizing agents can lead to the cleavage of the C-C bond of the ketone, yielding a carboxylic acid, though this can be difficult to control. |
Reactions with Organometallic Reagents (e.g., Grignard, Barbier)
The compound possesses two electrophilic carbonyl centers: the ketone of the acetyl group and the ester of the ethyl acetate moiety. Both are susceptible to attack by organometallic reagents.
Grignard Reagents: Grignard reagents (R-MgX) will react with both the ketone and the ester. The ketone will undergo a single nucleophilic addition to form a tertiary alcohol upon workup. The ester functionality, however, will typically undergo a double addition. The first addition results in an unstable hemiacetal intermediate which eliminates an ethoxide ion to form a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.
Barbier Reaction: The Barbier reaction is a one-pot alternative to the Grignard reaction where an organic halide reacts with a metal (like magnesium, zinc, or indium) in the presence of the carbonyl substrate. rsc.orgalfa-chemistry.com This method can be used to generate allylic or benzylic alcohols from ketones and aldehydes. rsc.org For this compound, a Barbier reaction with an allyl halide would similarly target the ketone and ester groups. acs.orgchemrxiv.org
| Reagent Type | Target Functional Group | Stoichiometry | Expected Product after Workup |
| Grignard (e.g., CH₃MgBr) | Ketone | 1 equivalent | 2-(5-Bromo-2-((ethoxycarbonyl)methoxy)phenyl)propan-2-ol |
| Grignard (e.g., CH₃MgBr) | Ester | 2 equivalents | 2-(5-Bromo-2-(2-hydroxypropan-2-yl)phenoxy)ethanol derivative (after reaction at both sites) |
| Barbier (e.g., Allyl bromide, Mg) | Ketone | 1 equivalent | 1-(5-Bromo-2-((ethoxycarbonyl)methoxy)phenyl)but-3-en-1-ol |
Reactivity of the Ethyl Ester Functionality
Hydrolysis Pathways (Acidic and Basic Conditions)
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. ijcce.ac.ir
Acidic Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). This is an equilibrium process, and the use of excess water drives the reaction toward the carboxylic acid and ethanol products.
Basic Hydrolysis (Saponification): This process involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). ijcce.ac.ir The reaction is effectively irreversible because the resulting carboxylate anion is deprotonated and is resonance-stabilized, showing no tendency to react with the alcohol. The final products are the carboxylate salt and ethanol. Acidification of the salt in a separate step is required to obtain the free carboxylic acid.
| Condition | Reagents | Intermediate/Transition State | Final Product (after workup if needed) |
| Acidic | H₂O, H⁺ (e.g., H₂SO₄), heat | Protonated carbonyl, tetrahedral intermediate | (2-Acetyl-5-bromophenoxy)acetic acid and Ethanol |
| Basic (Saponification) | NaOH(aq) or KOH(aq), heat | Tetrahedral intermediate | Sodium (2-acetyl-5-bromophenoxy)acetate and Ethanol |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol under acidic or basic conditions would produce Mthis compound and ethanol.
| Catalyst | Reagent | Product | Byproduct |
| Acid (e.g., H₂SO₄) | Methanol (excess) | Mthis compound | Ethanol |
| Base (e.g., NaOCH₃) | Methanol (excess) | Mthis compound | Ethanol |
Amidation Reactions
Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating. The process involves nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. This reaction is typically not catalyzed by acid or base, as amines can be protonated by acid (rendering them non-nucleophilic) or the base can react with the ester.
| Reagent | Conditions | Product | Byproduct |
| Ammonia (NH₃) | Heat | 2-(2-Acetyl-5-bromophenoxy)acetamide | Ethanol |
| Primary Amine (e.g., Methylamine, CH₃NH₂) | Heat | N-Methyl-2-(2-acetyl-5-bromophenoxy)acetamide | Ethanol |
| Secondary Amine (e.g., Dimethylamine, (CH₃)₂NH) | Heat | N,N-Dimethyl-2-(2-acetyl-5-bromophenoxy)acetamide | Ethanol |
Reactivity and Cleavage of the Ether Linkage
The ether linkage in this compound is an aryl alkyl ether. Ethers are generally unreactive and require harsh conditions for cleavage, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com
The reaction mechanism begins with the protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack by the halide ion. For aryl alkyl ethers, the cleavage always occurs in a way that the halide attacks the alkyl group, and the aryl group becomes a phenol (B47542). This is because the carbon-oxygen bond of the aromatic ring has partial double bond character and is stronger, and the sp²-hybridized carbon of the phenyl ring is resistant to Sₙ2 attack. libretexts.orglibretexts.org Therefore, cleavage of this compound with HBr would yield 2-acetyl-5-bromophenol and ethyl bromide.
| Reagent | Conditions | Product 1 | Product 2 |
| HBr (concentrated) | Heat | 2-Acetyl-5-bromophenol | Ethyl bromide |
| HI (concentrated) | Heat | 2-Acetyl-5-bromophenol | Ethyl iodide |
Advanced Mechanistic Investigations of this compound
The chemical reactivity of this compound is characterized by its potential to undergo intramolecular cyclization and other transformations, primarily centered around the interaction between the acetyl and the phenoxyacetate (B1228835) moieties. Advanced mechanistic investigations, often employing a combination of experimental and computational methods, are crucial for understanding the precise reaction pathways, identifying transient intermediates, and quantifying the energetic profiles of these transformations. While specific detailed studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related chemical systems and applying fundamental principles of organic reaction mechanisms.
Elucidation of Reaction Pathways and Intermediate Species
The transformation of this compound, particularly its conversion to benzofuran (B130515) derivatives, is believed to proceed through a series of well-defined steps involving distinct intermediate species. The most probable pathway is an intramolecular aldol-type condensation.
The reaction is typically initiated by a base, which abstracts an α-proton from the methylene group of the acetate moiety. This deprotonation results in the formation of a key enolate intermediate. The negative charge on the enolate is delocalized between the α-carbon and the ester carbonyl oxygen, which is a common feature of ester enolates.
This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the neighboring acetyl group in an intramolecular fashion. This step is a classic example of an intramolecular nucleophilic addition. The cyclization event leads to the formation of a five-membered ring, resulting in a tertiary alkoxide intermediate.
Subsequent protonation of the alkoxide, typically by the conjugate acid of the base used or a protic solvent, yields a hydroxylated intermediate. This intermediate is a cyclic hemiacetal-like structure. The final step in the formation of the benzofuran ring system is the dehydration of this hydroxylated intermediate. This elimination of a water molecule is often facilitated by acidic or basic conditions and leads to the formation of a double bond, resulting in the aromatic benzofuran ring.
In some synthetic protocols, particularly those employing metal catalysts, alternative pathways may be operative. For instance, coordination of a Lewis acidic metal center to the acetyl carbonyl oxygen could enhance its electrophilicity, thereby facilitating the intramolecular attack of the enolizable acetate group. Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for the potential identification and characterization of stable intermediates or byproducts, which can provide indirect evidence for the proposed reaction pathway. While direct spectroscopic observation of transient species like enolates and alkoxides is challenging due to their high reactivity, their existence is inferred from the final products and by analogy to well-studied intramolecular cyclization reactions.
A plausible reaction mechanism for the base-catalyzed intramolecular cyclization is depicted below:
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Deprotonation | A base abstracts a proton from the α-carbon of the acetate group. | Enolate |
| 2. Intramolecular Attack | The enolate attacks the carbonyl carbon of the acetyl group. | Alkoxide |
| 3. Protonation | The alkoxide is protonated to form a hydroxyl intermediate. | Hydroxylated cyclic intermediate |
| 4. Dehydration | Elimination of a water molecule to form the benzofuran ring. | Benzofuran derivative |
Kinetic and Thermodynamic Analyses of Transformations
The feasibility and rate of the transformations of this compound are governed by both kinetic and thermodynamic factors. A comprehensive analysis of these aspects often involves computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface of the reaction.
Thermodynamic Considerations:
The intramolecular cyclization to form a benzofuran derivative is generally a thermodynamically favorable process. The formation of a stable, aromatic benzofuran ring system is a strong driving force for the reaction. The conversion of two relatively flexible side chains into a rigid fused ring system results in a decrease in conformational entropy. However, this is typically outweighed by the large negative enthalpy change associated with the formation of the stable aromatic ring.
Kinetic Considerations:
The rate of the reaction is determined by the height of the energy barrier of the rate-determining step. In the proposed mechanism, the initial deprotonation is generally a fast and reversible step. The intramolecular nucleophilic attack of the enolate on the acetyl carbonyl is often the rate-determining step.
The activation energy (Ea) for this step is influenced by several factors:
Steric Hindrance: The substituents on the aromatic ring and the ester group can influence the ease of approach of the nucleophilic enolate to the electrophilic carbonyl group.
Electronic Effects: The bromine atom at the 5-position is an electron-withdrawing group, which can influence the acidity of the α-protons and the electrophilicity of the acetyl carbonyl group.
Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition states and intermediates.
Kinetic studies, though not specifically reported for this compound, would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., different temperatures, base concentrations). The data obtained from such experiments would allow for the determination of the rate law, rate constant (k), and activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
A hypothetical reaction coordinate diagram illustrating the energy changes during the intramolecular cyclization is presented below:
| Parameter | Description |
|---|---|
| Reactants | This compound + Base |
| Transition State 1 (TS1) | Associated with the deprotonation step. |
| Intermediate 1 (I1) | Enolate intermediate. |
| Transition State 2 (TS2) | Associated with the intramolecular cyclization (rate-determining step). |
| Intermediate 2 (I2) | Alkoxide intermediate. |
| Products | Benzofuran derivative + Conjugate acid of the base + Water |
| ΔG° | Overall change in Gibbs free energy (expected to be negative). |
| Ea | Activation energy of the rate-determining step (TS2). |
Stereochemical Aspects of Chemical Reactions
The stereochemical outcome of reactions involving this compound is an important consideration, particularly if chiral centers are introduced during its transformations or if the molecule itself is derivatized to contain stereocenters.
In the context of the intramolecular cyclization, the key stereochemical consideration arises if the α-carbon of the acetate group becomes a stereocenter in the product. However, in the formation of the planar benzofuran ring, any initial stereochemistry at this position is lost upon enolization and subsequent aromatization.
If, however, the acetyl group or the ethyl ester were to be modified to introduce chirality, or if the cyclization were to be controlled to produce a non-aromatic, chiral intermediate, then the stereochemical course of the reaction would become critical. For instance, the use of a chiral base could potentially lead to an enantioselective deprotonation, which might influence the stereochemistry of subsequent steps if a chiral product were to be formed.
Furthermore, if the cyclization were to be performed on a substrate with a pre-existing stereocenter, the reaction could proceed with either retention or inversion of configuration, or it could be diastereoselective, favoring the formation of one diastereomer over another. The facial selectivity of the intramolecular attack of the enolate on the carbonyl group would be a key determinant of the stereochemical outcome. This selectivity is often governed by steric and electronic factors within the cyclic transition state, aiming to minimize non-bonded interactions.
While there are no specific studies on the stereochemistry of reactions of this compound, general principles of stereoselective synthesis would apply. The analysis of product ratios (e.g., enantiomeric excess or diastereomeric ratio) using techniques like chiral chromatography or NMR spectroscopy with chiral shift reagents would be essential in any such investigation.
Derivatization Strategies for Structural Diversification and Analytical Enhancement
Targeted Functional Group Derivatization for New Compound Synthesis
The strategic modification of each functional group on the parent molecule allows for the synthesis of a wide array of derivatives. These reactions leverage established chemical transformations to build molecular complexity.
Modification of the Acetyl Group (e.g., oxime, hydrazone formation)
The carbonyl of the acetyl group is a prime site for nucleophilic addition reactions, most commonly with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively.
Oxime Formation: The reaction of Ethyl (2-acetyl-5-bromophenoxy)acetate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) in a polar solvent like methanol (B129727), yields the corresponding oxime. orgsyn.orgarpgweb.com This reaction proceeds by the nucleophilic attack of hydroxylamine on the acetyl carbonyl carbon, followed by dehydration. Oximes are valuable intermediates in organic synthesis and can exist as conformational isomers. arpgweb.com
Hydrazone Formation: Similarly, condensation with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in an alcoholic solvent leads to the formation of hydrazones. nih.govdcu.ie These hydrazide-hydrazone derivatives are a class of compounds known for their diverse biological activities and utility as synthons for creating more complex heterocyclic systems. nih.govnih.gov The reaction involves the formation of a C=N bond, replacing the C=O bond of the acetyl group.
Table 1: Representative Acetyl Group Derivatization Reactions
| Reactant | Product Type | General Conditions |
|---|---|---|
| Hydroxylamine hydrochloride | Oxime | Base (e.g., Sodium Acetate), Methanol, Reflux orgsyn.org |
| Hydrazine hydrate | Hydrazone | Ethanol (B145695) or Butanol, Reflux ekb.eg |
Derivatization at the Bromo Position for Further Substitutions
The bromine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for introducing a wide variety of substituents.
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can replace the bromine atom with a new aryl group. nih.govuzh.ch This method is highly versatile for creating biaryl structures.
Sonogashira Coupling: The bromo position can be coupled with terminal alkynes using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. nih.gov This introduces an alkynyl substituent, leading to conjugated enediyne systems. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. This is a key method for synthesizing arylamine derivatives.
Heck Coupling: The bromo group can be substituted with an alkene through reaction with a vinyl compound in the presence of a palladium catalyst and a base.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) nih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) nih.gov |
| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | C-N (Aryl-Amino) |
Transformations of the Ethyl Ester Group (e.g., amide, hydrazide formation)
The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups like amides and hydrazides, which are often key components of biologically active molecules.
Amide Formation (Amidation): The ester can be converted to an amide by heating with ammonia (B1221849) or a primary/secondary amine. This reaction can sometimes be facilitated by catalysts. organic-chemistry.org The resulting amides can feature a wide range of substituents depending on the amine used.
Hydrazide Formation (Hydrazinolysis): The most common transformation is the reaction with hydrazine hydrate, typically in a solvent like ethanol at reflux, to produce the corresponding acetohydrazide. ekb.eg This reaction is generally efficient and yields the hydrazide, which is a versatile intermediate for synthesizing various heterocyclic compounds like pyrazoles and oxadiazoles. researchgate.net
Derivatization for Analytical Characterization
Derivatization can also be employed to modify the physicochemical properties of this compound to improve its behavior in analytical systems, such as chromatography and mass spectrometry.
Strategies for Improved Chromatographic Separation (e.g., GC, HPLC)
For complex mixtures, derivatization can enhance separation efficiency and resolution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Improving HPLC Separation: In reverse-phase HPLC, the retention and separation of analytes are influenced by factors like mobile phase composition and pH. mastelf.com The polarity of the target molecule can be altered through derivatization. For instance, converting the acetyl group to a less polar oxime ether or the ester to an amide could change its retention time, potentially improving resolution from interfering compounds. libretexts.org The use of mobile phase additives like organic acids (formic, acetic) or buffers is a common strategy to improve peak shape and resolution for polar and ionizable compounds. longdom.orgmdpi.com
Improving GC Separation: For GC analysis, analytes must be volatile and thermally stable. While the parent compound may be suitable for GC, derivatization can be used to increase volatility. For example, silylation of any potential active sites, though less relevant for this specific molecule unless hydrolysis occurs, is a common technique. More pertinent would be the modification of the ester group if it contributes to poor peak shape or thermal instability.
Enhancement of Spectroscopic Signal Detection (e.g., Mass Spectrometry)
Derivatization can introduce specific functionalities that enhance the signal in spectroscopic detection methods, particularly in mass spectrometry (MS).
Improving Mass Spectrometry (MS) Detection: The goal of derivatization for MS is often to create a derivative with a higher molecular weight and a more predictable and favorable fragmentation pattern, moving key fragments to a higher mass region to avoid background noise. researchgate.net For this compound, which already contains a bromine atom with a characteristic isotopic pattern (⁷⁹Br/⁸¹Br), derivatization can add further structural information. For example, creating a hydrazone with a reagent that contains a specific tag can help in identification and quantification. Furthermore, introducing a group that is more readily ionized can enhance the signal intensity in techniques like electrospray ionization (ESI-MS). researchgate.net
Methods for Chiral Derivatization
While this compound is an achiral molecule, its ketone functional group provides a reactive site for chiral derivatization. This process involves reacting the ketone with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). science.gov
The primary purpose of chiral derivatization in this context is for analytical enhancement, particularly for enantioseparation and quantification if the compound were to be used in a chiral environment or modified to create a chiral center.
Common strategies applicable to the ketone moiety include:
Formation of Diastereomeric Hydrazones: Chiral hydrazines are a well-established class of reagents for the derivatization of carbonyl compounds. science.gov For instance, optically active fluorescent tagging reagents can react with the ketone to form stable, highly fluorescent diastereomeric hydrazones. These derivatives can then be separated on achiral stationary phases (like ODS silica (B1680970) or silica gel columns) and detected with high sensitivity using a fluorescence detector. The separation relies on the different spatial arrangements of the newly formed diastereomers.
Use of Chiral Amines: Reagents such as (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) have been successfully used for the efficient labeling and chiral separation of ketone bodies. researchgate.netccspublishing.org.cn Reaction with the acetyl group of this compound would introduce a chiral center, forming diastereomers that exhibit different retention behaviors on a reversed-phase column, allowing for their distinct separation. researchgate.netccspublishing.org.cn This type of derivatization can also significantly enhance detection sensitivity in mass spectrometry due to the introduction of an easily ionizable group. researchgate.netccspublishing.org.cn
The choice of derivatization reagent is critical and depends on the analytical method employed (GC, HPLC) and the detector available (UV, fluorescence, MS). science.gov The reaction conditions, including catalyst, temperature, and time, must be optimized to ensure complete reaction without racemization.
Synthesis of Structurally Related Analogs for Comparative Research
The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogs. The acetyl group (a substituted acetophenone) is a particularly useful handle for building more complex molecules, such as chalcones and their heterocyclic derivatives. chemrevlett.comijirt.org
Synthesis of Chalcone (B49325) Analogs:
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) and an aromatic aldehyde. chemrevlett.comrjlbpcs.comresearchgate.net In this context, this compound serves as the acetophenone component.
The general procedure involves reacting this compound with various substituted benzaldehydes in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. chemrevlett.comresearchgate.netnih.gov The reaction is typically stirred at room temperature or slightly below. researchgate.net This reaction links the two aromatic rings through a three-carbon α,β-unsaturated carbonyl system, forming a chalcone derivative. chemrevlett.com The wide availability of substituted benzaldehydes allows for the creation of a large array of analogs with different electronic and steric properties for comparative studies.
Synthesis of Pyrazole (B372694) Analogs:
The α,β-unsaturated keto function in the synthesized chalcones makes them valuable intermediates for synthesizing five-membered heterocyclic compounds like pyrazoles. ijirt.orgscholarsresearchlibrary.com Pyrazoles are formed by the cyclization reaction of chalcones with hydrazine or its derivatives (e.g., phenylhydrazine). ijirt.orgnih.gov
Typically, the chalcone analog derived from this compound is refluxed with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or glacial acetic acid. ijirt.orgscispace.com The reaction leads to the formation of a pyrazole ring system. ijirt.org This strategy effectively transforms the open-chain chalcone into a more rigid heterocyclic structure, significantly altering its chemical properties. The use of different substituted hydrazines can further diversify the resulting pyrazole analogs. scholarsresearchlibrary.comnih.gov
These derivatization and synthesis strategies highlight the utility of this compound as a starting material for generating structurally diverse molecules. The resulting chalcone and pyrazole analogs provide a basis for comparative research, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of Ethyl (2-acetyl-5-bromophenoxy)acetate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in its structure. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.
Ethyl Group Protons: The ethyl group will give rise to two signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, due to spin-spin coupling with each other. The methyl protons are expected to appear at approximately 1.2-1.4 ppm, while the methylene protons, being adjacent to an electron-withdrawing oxygen atom, will be shifted downfield to around 4.1-4.3 ppm. The coupling constant (J) between these two signals would typically be in the range of 7.0-7.5 Hz.
Acetyl Group Protons: The methyl protons of the acetyl group (-COCH₃) are in a distinct chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is expected in the region of 2.5-2.7 ppm.
Phenoxyacetate (B1228835) Methylene Protons: The methylene protons of the phenoxyacetate moiety (-OCH₂CO-) are also expected to produce a singlet, likely in the range of 4.7-4.9 ppm, due to the deshielding effect of the adjacent oxygen and carbonyl groups.
Aromatic Protons: The protons on the benzene (B151609) ring will exhibit a more complex splitting pattern due to their coupling with each other. The proton ortho to the acetyl group is expected to be the most downfield, followed by the proton para to the acetyl group, and the proton ortho to the bromine atom. Their chemical shifts and coupling constants would provide crucial information about the substitution pattern on the aromatic ring.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Predicted | ||||
| ~1.3 | Triplet | ~7.2 | 3H | -OCH₂CH₃ |
| ~2.6 | Singlet | - | 3H | -COCH₃ |
| ~4.2 | Quartet | ~7.2 | 2H | -OCH₂ CH₃ |
| ~4.8 | Singlet | - | 2H | -OCH₂ CO- |
| Aromatic Region | Multiplets | - | 3H | Ar-H |
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Carbonyl Carbons: The two carbonyl carbons (from the acetyl and ester groups) are expected to appear at the most downfield region of the spectrum, typically between 165-200 ppm.
Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (110-160 ppm). The carbon attached to the bromine atom will be influenced by the heavy atom effect.
Aliphatic Carbons: The carbons of the ethyl group and the methylene carbon of the phenoxyacetate moiety will appear in the upfield region of the spectrum. The -OCH₂- carbons will be in the range of 60-70 ppm, while the -CH₃ carbons will be found at higher field (10-30 ppm).
A predicted ¹³C NMR data table is shown below.
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| ~14 | -OCH₂C H₃ |
| ~25 | -COC H₃ |
| ~62 | -OC H₂CH₃ |
| ~65 | -OC H₂CO- |
| Aromatic Region (110-160) | Ar-C |
| ~168 | -OC =O |
| ~197 | -C =O |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques would be instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the ethyl group, the acetate (B1210297) moiety, the acetyl group, and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Solid-State NMR Studies (if applicable)
Solid-state NMR could provide information about the structure and dynamics of this compound in the solid phase. This would be particularly useful if the compound is crystalline and could reveal details about polymorphism and intermolecular interactions. No data on solid-state NMR studies for this compound are currently available.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions that can provide structural information. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M⁺ and M+2 peaks).
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). This technique would be useful for confirming the molecular weight with high accuracy.
A hypothetical mass spectrometry data table is provided below.
| m/z (mass-to-charge ratio) | Ionization Mode | Assignment |
| Predicted | ||
| 300/302 | EI | [M]⁺ |
| 301/303 | ESI | [M+H]⁺ |
| 323/325 | ESI | [M+Na]⁺ |
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HR-MS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion to the theoretically calculated exact mass.
Given the atomic composition (C₁₂, H₁₃, Br¹, O₄), and considering the isotopes with the highest natural abundance (¹²C, ¹H, ⁷⁹Br, ¹⁶O), the theoretical exact mass can be calculated. The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and its fragments, appearing as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).
Table 1: Predicted HR-MS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺˙ (for ⁷⁹Br) | [C₁₂H₁₃⁷⁹BrO₄]⁺˙ | 299.9997 |
| [M]⁺˙ (for ⁸¹Br) | [C₁₂H₁₃⁸¹BrO₄]⁺˙ | 301.9977 |
| [M+H]⁺ (for ⁷⁹Br) | [C₁₂H₁₄⁷⁹BrO₄]⁺ | 301.0075 |
| [M+H]⁺ (for ⁸¹Br) | [C₁₂H₁₄⁸¹BrO₄]⁺ | 303.0055 |
| [M+Na]⁺ (for ⁷⁹Br) | [C₁₂H₁₃⁷⁹BrO₄Na]⁺ | 322.9915 |
Note: Data is predicted based on the known molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms and functional groups.
For this compound, the molecular ion ([C₁₂H₁₃BrO₄]⁺˙) would undergo characteristic cleavages. Key fragmentation pathways would likely include:
Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the ester group would lead to a prominent acylium ion.
Loss of an acetyl radical (•COCH₃): Alpha-cleavage next to the aromatic ketone.
Cleavage of the ether bond: Scission of the C-O bond between the phenoxy ring and the acetate side chain.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethylene (B1197577) from the ethyl ester group.
These fragmentation pathways produce a series of smaller, charged particles whose masses can be precisely measured, allowing for the reconstruction of the original molecule's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound would first be vaporized and separated from other components in a mixture as it travels through a long, narrow capillary column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific experimental conditions. Upon exiting the column, the purified compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, with its unique pattern of ion fragments, serves as a highly specific identifier. This technique is invaluable for confirming the presence and purity of this compound in a reaction mixture or a final product.
Infrared (IR) and Raman Spectroscopy
Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While they are based on different physical principles (IR measures the absorption of light, while Raman measures inelastic scattering), they provide complementary information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups. The presence of two distinct carbonyl groups (ketone and ester) would be a key feature.
Table 2: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C=O (Ester) | Stretch | ~1750 - 1735 | Strong | Medium |
| C=O (Ketone, Aryl) | Stretch | ~1690 - 1670 | Strong | Medium |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1270 - 1230 | Strong | Weak |
| C-O-C (Ester) | Stretch | ~1200 - 1050 | Strong | Weak |
| C=C (Aromatic) | Stretch | ~1600, ~1580, ~1475 | Medium to Weak | Strong |
| =C-H (Aromatic) | Bend (out-of-plane) | ~900 - 800 | Strong | Weak |
Note: Data is predicted based on the known molecular structure and typical group frequencies.
While primarily used for functional group identification, subtle shifts in the vibrational frequencies observed in IR spectroscopy can provide insights into the molecule's conformation. For this compound, factors such as the rotational orientation of the ester group and the acetyl group relative to the plane of the benzene ring can influence the exact position and shape of the carbonyl (C=O) stretching bands. For instance, conjugation effects and steric hindrance can cause these frequencies to shift. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable three-dimensional arrangement of the molecule in its ground state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly sensitive to the presence of chromophores, which are typically unsaturated systems or groups containing non-bonding electrons.
The primary chromophore in this compound is the substituted benzene ring. The presence of the acetyl, ether, and bromo substituents on the aromatic ring influences the energy of its electronic transitions (π → π*). These substituents act as auxochromes, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The spectrum would be expected to show strong absorption bands in the UV region, likely between 200 and 400 nm. The precise λmax values and their molar absorptivities (ε) are characteristic of the compound and can be used for quantitative analysis in solution.
X-ray Crystallography
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edu This method provides unambiguous proof of a molecule's connectivity and stereochemistry and offers deep insights into its conformation and the packing of molecules in the crystal lattice. The following sections describe the application of this technique to this compound, based on established crystallographic principles, while noting the absence of specific published experimental data for this compound.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. creative-biostructure.comjst.go.jp The technique involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. carleton.edu By analyzing the positions and intensities of these spots, the electron density throughout the crystal can be mapped, and from this map, the precise location of each atom can be determined. creative-biostructure.comcarleton.edu
For this compound, a successful SC-XRD analysis would yield fundamental crystallographic data. This information is typically presented in a standardized format, as shown in the hypothetical data table below.
Interactive Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not publicly available.)
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C12H13BrO4 | The elemental composition of the molecule. |
| Formula Weight | 301.14 g/mol | The molar mass of the compound. |
| Crystal System | e.g., Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | The specific symmetry group of the crystal. |
| a (Å) | Value | The length of the 'a' axis of the unit cell. |
| b (Å) | Value | The length of the 'b' axis of the unit cell. |
| c (Å) | Value | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | Value | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | Value | The volume of a single unit cell. |
| Z | Value | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | Value | The theoretical density of the crystal. |
This data provides the absolute structure and confirms the molecular formula and connectivity, serving as the foundational information for all further structural analysis.
Following the determination of the crystal structure, a detailed analysis of the molecular geometry is possible. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. carleton.edu This information reveals the molecule's preferred conformation in the solid state, including the planarity of the aromatic ring and the orientation of the acetyl and ethyl acetate substituents relative to the ring.
Such an analysis would confirm expected geometric parameters, for instance, the C-Br bond length, the C=O and C-O bond lengths of the ester and ketone groups, and the geometry around the ether linkage. Deviations from standard values can indicate electronic effects or strain within the molecule.
Interactive Table 2: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This table illustrates the type of data obtained from X-ray analysis; specific values are not available.)
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Hypothetical Value (Å or °) |
| Bond Length | C(ar) | Br | e.g., ~1.90 Å | |
| Bond Length | C(ar) | O(eth) | e.g., ~1.37 Å | |
| Bond Length | C(ac) | O(ac) | e.g., ~1.21 Å | |
| Bond Length | C(es) | O(es) | e.g., ~1.20 Å | |
| Bond Angle | C(ar) | O(eth) | C(ch2) | e.g., ~118° |
| Bond Angle | C(ar) | C(ac) | O(ac) | e.g., ~120° |
| Torsion Angle | C(ar) | C(ar) | C(ac) | O(ac) |
(ar = aromatic, eth = ether, ac = acetyl, es = ester, ch2 = methylene)
This geometric data is crucial for understanding the molecule's intrinsic properties and for computational modeling studies.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal, a phenomenon known as crystal packing. The nature and strength of intermolecular interactions dictate this packing arrangement. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comscirp.org
The Hirshfeld surface of a molecule is defined by partitioning the crystal space into regions where the electron density of the promolecule (the molecule of interest) dominates that of the surrounding molecules. crystalexplorer.net Properties such as the normalized contact distance (d_norm) can be mapped onto this surface. mdpi.com
d_norm mapping: This map uses a color scale (typically red-white-blue) to highlight regions of intermolecular contact. Red spots indicate close contacts that are shorter than the van der Waals radii and often correspond to hydrogen bonds or other strong interactions. White regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer-range contacts. mdpi.comscirp.org
While a specific Hirshfeld surface analysis for this compound has not been published, this method would be indispensable for a complete understanding of its solid-state behavior and physicochemical properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For Ethyl (2-acetyl-5-bromophenoxy)acetate, these calculations can elucidate its geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing medium-to-large-sized organic molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would typically begin with geometry optimization to find the molecule's most stable three-dimensional conformation (ground state). nih.gov
Once the geometry is optimized, a wealth of electronic and energetic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.
The distribution of these frontier orbitals provides insight into reactive sites. For a molecule like this compound, the HOMO is likely distributed over the electron-rich bromophenoxy ring, while the LUMO may be localized around the electron-withdrawing acetyl and ester groups. A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following values are hypothetical examples based on similar molecules and serve to illustrate the type of data generated by DFT calculations.)
| Parameter | Illustrative Value | Significance |
| Total Energy | -2150.75 Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -6.85 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy | -1.98 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.87 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 3.21 Debye | Measures the overall polarity of the molecule, arising from its charge distribution. |
Ab Initio Molecular Orbital Calculations
Ab initio (Latin for "from the beginning") molecular orbital calculations are based solely on the principles of quantum mechanics without the use of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, solve the Schrödinger equation to provide highly accurate descriptions of molecular properties. researchgate.net
While computationally more demanding than DFT, ab initio methods can be used to refine the understanding of the electronic structure and energetics of this compound. They are particularly valuable for benchmarking the results obtained from DFT and for calculations where electron correlation effects are critical. For a molecule of this size, methods like MP2 would offer a good balance between accuracy and computational cost, providing a more precise calculation of electron correlation energy compared to standard DFT functionals.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Using the optimized geometry from DFT calculations, it is possible to compute the vibrational frequencies and the nuclear magnetic shielding tensors. semanticscholar.org
Infrared (IR) Frequencies: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes to observed peaks, such as the characteristic C=O stretches of the acetyl and ester groups, C-O ether stretches, and vibrations of the aromatic ring. semanticscholar.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with DFT to calculate the isotropic magnetic shielding constants of atoms like ¹H and ¹³C. nih.gov These shielding values can be converted into chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts help in the assignment of complex NMR spectra and can be used to confirm the molecular structure. nih.govsemanticscholar.org
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table provides a hypothetical correlation between calculated and experimental values to demonstrate the application.)
| Vibrational Mode (IR) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Significance |
| Acetyl C=O Stretch | 1745 | 1675 | Corresponds to the carbonyl group of the acetyl moiety. |
| Ester C=O Stretch | 1810 | 1738 | Corresponds to the carbonyl group of the ethyl acetate (B1210297) moiety. |
| Aromatic C=C Stretch | 1655 | 1589 | Vibrations associated with the benzene (B151609) ring. |
| Nucleus (NMR) | Calculated Chemical Shift (ppm) | Significance | |
| ¹³C (Acetyl C=O) | 195.8 | Chemical shift for the carbonyl carbon in the acetyl group. | |
| ¹³C (Ester C=O) | 168.2 | Chemical shift for the carbonyl carbon in the ester group. | |
| ¹H (Acetyl CH₃) | 2.55 | Chemical shift for the methyl protons of the acetyl group. |
Molecular Modeling and Simulation
While quantum calculations focus on the static, minimum-energy state of a molecule, molecular modeling and simulation techniques are used to explore its flexibility, conformational landscape, and behavior over time.
Conformational Analysis and Exploration of Potential Energy Surfaces
This compound possesses several rotatable single bonds (e.g., C-C and C-O bonds), which allows it to adopt numerous different spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them. rsc.org
This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby mapping out the molecule's potential energy surface (PES). researchgate.net Such scans can reveal low-energy conformers (local minima) and the transition states that connect them. For this molecule, key rotations would include those around the ether linkage and the ester group. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium and is the structure typically used for reporting theoretical properties. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time by solving Newton's equations of motion for its atoms. researchgate.net An MD simulation would treat this compound in a simulated environment, often a box of solvent molecules like water or an organic solvent, at a specific temperature and pressure. researchgate.net
By tracking the atomic trajectories over a period of nanoseconds or longer, MD simulations can reveal:
Conformational Flexibility: How the molecule transitions between different stable conformations.
Solvent Interactions: How the molecule interacts with surrounding solvent molecules, for instance, through hydrogen bonding with the carbonyl oxygens.
Structural Stability: Parameters like the root-mean-square deviation (RMSD) can be monitored to assess how much the molecule's structure deviates from its initial state over time.
These simulations offer a dynamic picture that complements the static view from quantum chemical calculations, providing a more complete understanding of the molecule's behavior in a realistic chemical environment.
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. For a compound like this compound, this would involve using quantum chemical methods, such as Density Functional Theory (DFT), to map out the energetic landscape of a potential reaction, for instance, the hydrolysis of the ester group or reactions involving the acetyl substituent.
A critical step in modeling a reaction mechanism is the identification of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. For a reaction involving this compound, such as its hydrolysis, computational chemists would model the approach of a water molecule to the ester's carbonyl carbon.
The process would involve:
Geometry Optimization: The structures of the reactant complex (ester and water), the transition state, and the product complex (carboxylic acid and ethanol) would be optimized to find their lowest energy conformations.
Frequency Analysis: A frequency calculation would be performed on the optimized transition state structure to confirm it is a true saddle point on the potential energy surface, distinguished by a single imaginary frequency corresponding to the motion along the reaction path (e.g., the breaking of the C-O ester bond and the formation of the C-OH bond).
The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key parameter in chemical kinetics. For example, in the hydrolysis of ethyl acetate, computational studies have detailed the geometry of the transition state and its corresponding activation energy.
Table 1: Illustrative Data for a Hypothetical Transition State in the Hydrolysis of this compound
| Parameter | Hypothetical Value | Description |
| Reaction | Ester Hydrolysis | The cleavage of the ethyl ester to form the corresponding carboxylic acid and ethanol (B145695). |
| Computational Method | B3LYP/6-311+G(d,p) | A common DFT functional and basis set for such calculations. |
| Activation Energy (ΔE‡) | 20-30 kcal/mol | A typical range for the activation energy of ester hydrolysis under neutral conditions. |
| Imaginary Frequency | ~ -400 cm⁻¹ | The characteristic vibrational mode of the transition state corresponding to the reaction coordinate. |
| Key Bond Distances in TS | C-O (ester): ~1.8 Å | The bond being broken is elongated compared to the reactant. |
| C-O (water): ~1.5 Å | The new bond being formed is partially established. |
Note: The data in this table is illustrative and based on typical values for similar reactions, as specific data for this compound is not available.
The reaction coordinate is the path of minimum energy that connects the reactants to the products through the transition state. Mapping this coordinate provides a detailed view of the geometric and energetic changes that occur throughout the reaction. This is often visualized in a reaction coordinate diagram, which plots the potential energy of the system against the progression of the reaction.
To map the reaction coordinate for a process involving this compound, techniques such as Intrinsic Reaction Coordinate (IRC) calculations would be performed. Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface down to the reactants on one side and the products on the other. This confirms that the identified transition state correctly connects the desired reactants and products.
Analysis of Intermolecular Interactions
The way molecules pack in a solid state is governed by a network of intermolecular interactions. For this compound, these interactions would include hydrogen bonding and, notably, halogen bonding due to the presence of the bromine atom. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. nih.gov
While a crystal structure for this compound is not publicly documented, studies on analogous compounds like ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate reveal the prevalence of C-H···O hydrogen bonds in the crystal packing. nih.gov For the title compound, one would expect similar C-H···O interactions involving the acetyl and ester groups.
In addition to hydrogen bonds, the bromine atom on the phenyl ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as an oxygen or nitrogen atom.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) | Significance |
| Hydrogen Bonding | C-H (aliphatic/aromatic) | O (carbonyl of acetyl or ester) | 2.2 - 2.8 | Plays a significant role in the packing of organic molecules, often forming chains or dimeric structures. |
| Halogen Bonding | C-Br | O (carbonyl of acetyl or ester) | 2.8 - 3.5 | A directional interaction that can influence crystal packing and molecular recognition. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Can contribute to the stabilization of the crystal lattice through interactions between aromatic rings. |
Note: This table outlines the types of interactions that would be investigated in a computational study of the solid-state structure of this compound.
Applications As a Synthetic Building Block in Organic Synthesis
Role as a Precursor in the Synthesis of Diverse Organic Scaffolds
This compound is a key starting material for the synthesis of various organic frameworks, most notably fused heterocyclic systems.
The presence of the ortho-acetylphenoxy moiety is particularly conducive to intramolecular cyclization reactions, leading to the formation of benzofuran (B130515) derivatives. The general strategy involves the reaction of the acetyl group or the active methylene (B1212753) of the acetate (B1210297) side chain to construct the fused furan (B31954) ring.
One common approach is the base-catalyzed intramolecular cyclization of the corresponding α-phenoxyketone, a structure inherent to Ethyl (2-acetyl-5-bromophenoxy)acetate. This type of reaction, often referred to as a Perkin-like condensation, can lead to the formation of 2-substituted benzofurans. The bromine atom at the 5-position of the benzofuran ring can then be further functionalized, for example, through cross-coupling reactions, to introduce additional diversity.
Furthermore, the acetyl group can be transformed into other functional groups that can participate in cyclization. For instance, conversion of the acetyl group to an oxime, followed by a Beckmann rearrangement, could open pathways to other heterocyclic systems.
The reaction of this compound with various nitrogen-containing nucleophiles such as hydrazines, hydroxylamine (B1172632), and amidines can lead to the formation of a variety of fused heterocycles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) derivatives, which can subsequently undergo further cyclization to form fused pyrazolo-benzofuran systems.
| Reactant | Resulting Heterocyclic System | Reaction Type |
| Hydrazine | Pyrazole annulated to the benzene (B151609) ring | Condensation/Cyclization |
| Hydroxylamine | Isoxazole annulated to the benzene ring | Condensation/Cyclization |
| Guanidine | Pyrimidine annulated to the benzene ring | Condensation/Cyclization |
While the primary application of this compound is in the synthesis of heterocycles, its structure also allows for its elaboration into polycyclic aromatic compounds. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions can be employed to append additional aromatic rings to the phenoxy scaffold.
For instance, a Suzuki coupling with an arylboronic acid could be the first step in building a larger polycyclic system. Subsequent intramolecular cyclization reactions, such as a Friedel-Crafts acylation involving the acetyl group and the newly introduced aromatic ring, could then be used to close a new ring and form a polycyclic aromatic hydrocarbon.
Integration into Medicinal Chemistry-Oriented Synthesis
The benzofuran scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govorganic-chemistry.orgresearchgate.net This makes the title compound a valuable starting material for the synthesis of potential therapeutic agents. nih.gov
In the context of drug discovery, the generation of compound libraries with diverse structures is crucial for identifying new lead compounds. This compound is an excellent starting point for the creation of such libraries. The bromine atom allows for diversification at this position through various cross-coupling reactions. The acetyl group can be modified through a wide range of carbonyl chemistry, and the ester group of the acetate side chain can be hydrolyzed and converted into an amide library.
This multi-faceted reactivity allows for the systematic modification of the core structure, leading to a large number of derivatives that can be screened for biological activity.
| Position of Diversification | Potential Reactions |
| Bromo group | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings |
| Acetyl group | Aldol (B89426) condensation, Wittig reaction, reduction, reductive amination |
| Ethyl acetate group | Hydrolysis to carboxylic acid, amidation, reduction to alcohol |
Many natural products and pharmaceutical agents contain the benzofuran core. rsc.org The ability to synthesize functionalized benzofurans from this compound makes it a potential intermediate in the total synthesis of these complex molecules. The bromine atom can be used to introduce key fragments of the target molecule, while the other functional groups can be elaborated to complete the synthesis.
Contribution to the Development of New Reagents and Catalysts (based on structural features or reactivity)
The structural features of this compound and its derivatives suggest potential applications in the development of novel reagents and catalysts. For instance, the benzofuran scaffold can be functionalized to create ligands for transition metal catalysis. The oxygen and other potential donor atoms within the heterocyclic system can coordinate to a metal center, and the substituents on the benzofuran ring can be modified to tune the electronic and steric properties of the resulting catalyst.
For example, conversion of the acetyl group to a phosphine-containing moiety could lead to the synthesis of novel benzofuran-based phosphine (B1218219) ligands. Such ligands have been shown to be effective in various catalytic transformations. acs.org
Furthermore, the inherent reactivity of the molecule could be harnessed in the development of new organocatalysts, although this application is less explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
